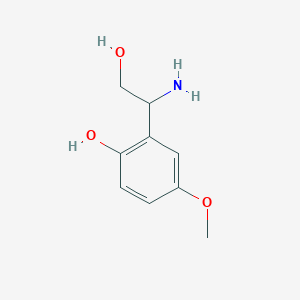
2-(1-Amino-2-hydroxyethyl)-4-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Amino-2-hydroxyethyl)-4-methoxyphenol is an organic compound with a unique structure that includes an amino group, a hydroxyethyl group, and a methoxyphenol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-2-hydroxyethyl)-4-methoxyphenol typically involves a multi-step process. One common method starts with the reaction of 4-methoxyphenol with epichlorohydrin to form an intermediate, which is then reacted with ammonia to introduce the amino group. The final step involves the hydrolysis of the intermediate to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Amino-2-hydroxyethyl)-4-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted phenol derivatives .
Aplicaciones Científicas De Investigación
2-(1-Amino-2-hydroxyethyl)-4-methoxyphenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-(1-Amino-2-hydroxyethyl)-4-methoxyphenol involves its interaction with various molecular targets. The amino and hydroxy groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in oxidative stress and inflammation .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1-Amino-2-hydroxyethyl)-4-hydroxyphenol
- 2-(1-Amino-2-hydroxyethyl)-4-ethoxyphenol
- 2-(1-Amino-2-hydroxyethyl)-4-methylphenol
Uniqueness
2-(1-Amino-2-hydroxyethyl)-4-methoxyphenol is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs .
Propiedades
Fórmula molecular |
C9H13NO3 |
|---|---|
Peso molecular |
183.20 g/mol |
Nombre IUPAC |
2-(1-amino-2-hydroxyethyl)-4-methoxyphenol |
InChI |
InChI=1S/C9H13NO3/c1-13-6-2-3-9(12)7(4-6)8(10)5-11/h2-4,8,11-12H,5,10H2,1H3 |
Clave InChI |
RZWNTZCQLDERCI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)O)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((6-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide](/img/structure/B13568693.png)
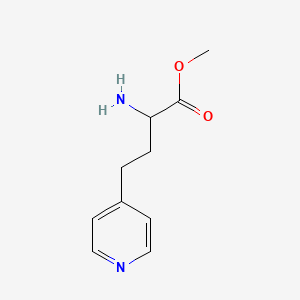
![4-{[4-(2,2-Diethoxyethyl)phenyl]methyl}morpholine](/img/structure/B13568699.png)

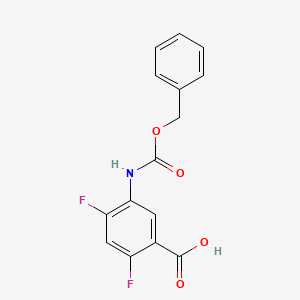
![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-5-methyl-1,3-oxazole-4-carboxylicacid](/img/structure/B13568709.png)

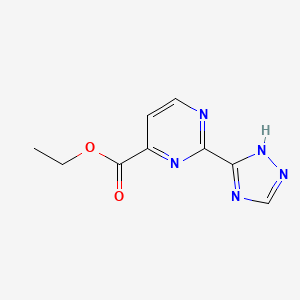

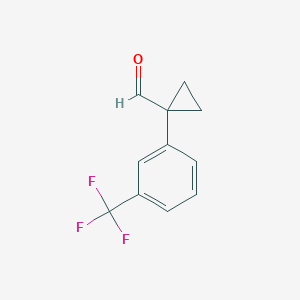
![(2s,4s)-2-Amino-5-oxa-7-azaspiro[3.4]octan-6-one](/img/structure/B13568732.png)
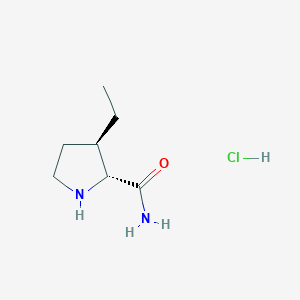
![8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13568758.png)

